(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol
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Overview
Description
(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenol ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol typically involves the reaction of a suitable phenol derivative with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group onto the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxyethyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (s)-4-Bromo-2-fluoro-6-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
Uniqueness
(s)-3-(2,2,2-Trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties compared to its analogs. The position of the trifluoromethyl group can significantly influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H7F3O2 |
---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,12-13H/t7-/m0/s1 |
InChI Key |
YEQGRTUMODEXBO-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(F)(F)F)O |
Origin of Product |
United States |
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